2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid
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Overview
Description
The compound you mentioned is a complex organic molecule that contains a benzoic acid group, a nitro group, and two piperidine rings . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The presence of the nitro group and the piperidine rings could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of the functional groups .Scientific Research Applications
Chemical Properties and Reactivity
Substituent Effects on Benzoic Acids and Nitrobenzenes : A study by Weringa and Janssen (2010) delves into the electron-releasing effects of substituents like pyrrolidino and piperidino on benzoic acids and nitrobenzenes. Their findings suggest that the piperidino group exerts a significant electron-releasing effect, impacting the acidity of benzoic acids and the reduction rates of nitrobenzenes. This study provides insights into the electronic influences of different groups on the chemical reactivity of compounds similar to "2-({3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}carbonyl)benzoic acid" Weringa & Janssen, 2010.
Molecular Interactions and Crystallography
Multi-component Crystals of 4-phenylpyridine : Research by Seaton et al. (2013) explores the interaction between 4-phenylpyridine and substituted benzoic acids, including 3-nitrobenzoic acid. This study provides valuable information on hydrogen bonding and proton transfer in the solid state, relevant for understanding the structural aspects and potential applications of "this compound" in crystal engineering and pharmaceutical formulation Seaton et al., 2013.
Hydrogen Bonding in Proton-transfer Compounds
A detailed study by Smith and Wermuth (2010) on hydrogen bonding in proton-transfer compounds involving nitro-substituted benzoic acids underscores the importance of such interactions in determining the molecular and crystal structure of these compounds. This research is directly relevant to understanding the molecular interactions and stability of "this compound" Smith & Wermuth, 2010.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been used in the design of drugs targeting various conditions . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-nitro-4-(4-piperidin-1-ylpiperidin-1-yl)benzoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c28-23(19-6-2-3-7-20(19)24(29)30)17-8-9-21(22(16-17)27(31)32)26-14-10-18(11-15-26)25-12-4-1-5-13-25/h2-3,6-9,16,18H,1,4-5,10-15H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUXNYLCULEQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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